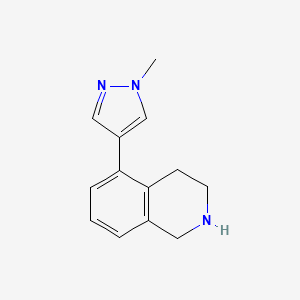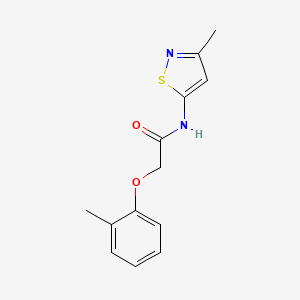![molecular formula C20H16N2O8S2 B2997691 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid CAS No. 431984-23-5](/img/structure/B2997691.png)
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, sulfonylamino, and sulfamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by amination and subsequent carboxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl or carboxyl groups, potentially converting them into sulfides or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or sulfides.
Aplicaciones Científicas De Investigación
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino and sulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carboxyl group may also participate in binding to active sites of enzymes, modulating their function.
Comparación Con Compuestos Similares
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Chlorosulfonylbenzoic acid
Comparison: Compared to these similar compounds, 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of both sulfonylamino and sulfamoyl groups allows for more versatile interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry research.
Propiedades
IUPAC Name |
3-[[4-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c23-19(24)13-3-1-5-17(11-13)31(27,28)21-15-7-9-16(10-8-15)22-32(29,30)18-6-2-4-14(12-18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOLYYASMONLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)




![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)






